2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride
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Overview
Description
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a dimethylaminoethyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The dimethylaminoethyl group is then introduced via alkylation reactions using dimethylaminoethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of biological pathways and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial action is attributed to the disruption of bacterial cell membranes, causing leakage of cellular contents and cell death .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
2-Hydroxy ethyl methacrylate: Used in the production of hydrogels and contact lenses.
2-(Diethylamino)ethyl methacrylate: Exhibits antimicrobial properties and is used in medical applications.
Uniqueness
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride stands out due to its unique benzodiazole structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H23Cl3N4 |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
2-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C13H20N4.3ClH/c1-16(2)9-10-17-12-6-4-3-5-11(12)15-13(17)7-8-14;;;/h3-6H,7-10,14H2,1-2H3;3*1H |
InChI Key |
QZJDJDPWUULYFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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